molecular formula C20H25N3O3S B2793153 N-benzyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899977-58-3

N-benzyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2793153
CAS No.: 899977-58-3
M. Wt: 387.5
InChI Key: XRUHYHCNONLFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic quinazolinone derivative designed for research applications in medicinal chemistry and drug discovery. This compound is part of a class of heterocyclic molecules known for their significant biological properties and are frequently investigated for their potential as kinase inhibitors . Its molecular structure integrates key pharmacophoric elements, including a tetrahydroquinazolinone core and a benzyl-thioacetamide side chain, which are common in compounds studied for their anti-proliferative activities . The 3-hydroxypropyl substituent on the quinazolinone nitrogen provides a polar handle for further chemical modification or to influence the compound's solubility and binding interactions. Researchers value this scaffold for its versatility in exploring protein-ligand interactions, particularly with enzyme families like EGFR tyrosine kinase, which is a well-known target in oncology research . The presence of the sulfur-containing acetamide linkage is a critical feature for potential covalent binding or modulation of enzyme activity. As a research chemical, this compound is supplied for in vitro studies only. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-12-6-11-23-17-10-5-4-9-16(17)19(22-20(23)26)27-14-18(25)21-13-15-7-2-1-3-8-15/h1-3,7-8,24H,4-6,9-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUHYHCNONLFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-benzyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

  • The synthesis typically involves multi-step reactions, including:

  • Core heterocycle formation : Cyclization of precursors (e.g., hexahydroquinazolinone) under controlled pH and temperature to ensure regioselectivity .
  • Thioether linkage : Coupling of the thiol-containing intermediate with an acetamide derivative via nucleophilic substitution, optimized with catalysts like DCC (dicyclohexylcarbodiimide) .
  • Functional group protection/deprotection : Use of protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions during synthesis .
    • Analytical validation (HPLC, NMR) is required at each step to confirm purity (>95%) and structural integrity .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the hexahydroquinazolinone core and thioacetamide linkage. Key signals include δ ~2.5–3.5 ppm (methylene groups in the hydroxypropyl chain) and δ ~7.2–7.4 ppm (benzyl aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • X-ray crystallography : Resolves conformational ambiguities in the hexahydroquinazolinone ring system .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Assess using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like cisplatin .
  • Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ADP-Glo™ kinase assay) to identify potential targets .
  • Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can synthetic yield be optimized for the thioether coupling step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require strict temperature control (0–5°C) to minimize disulfide byproducts .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) improve coupling efficiency by 20–30% compared to traditional bases like K₂CO₃ .
  • Reaction monitoring : Real-time FT-IR tracks thiol (-SH) consumption to terminate reactions at >90% conversion .

Q. How should researchers address contradictory bioactivity data across cell lines?

  • Dose-response refinement : Use 8-point dilution curves (0.1–100 µM) to differentiate true activity from assay noise .
  • Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to verify binding to purported targets (e.g., HSP90, EGFR) .
  • Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may explain variability .

Q. What strategies mitigate off-target effects in mechanistic studies?

  • Isoform selectivity assays : Compare inhibition potency across kinase isoforms (e.g., PI3Kα vs. PI3Kγ) using recombinant proteins .
  • CRISPR-Cas9 knockout models : Validate target specificity by assessing activity in isogenic cell lines lacking the putative target gene .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing benzyl with pyridyl) to correlate structure-activity relationships (SAR) .

Q. How can computational methods enhance understanding of the compound’s mechanism?

  • Molecular docking : Predict binding modes to targets (e.g., ATP-binding pockets) using software like AutoDock Vina, cross-validated with mutagenesis data .
  • MD simulations : Analyze conformational dynamics of the hexahydroquinazolinone ring over 100-ns trajectories to identify stable binding poses .
  • QSAR modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.